

Elunonavir: A Technical Overview of an Investigational HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed synthesis pathway for **Elunonavir** (GS-1156) is not publicly available in patents or peer-reviewed literature at the time of this report. The synthesis workflow presented herein is a hypothetical pathway based on the known synthesis of similar azapeptide HIV protease inhibitors and is intended for illustrative purposes only.

Introduction

Elunonavir (also known as GS-1156) is an investigational antiviral drug developed by Gilead Sciences for the treatment of HIV-1 infection.[1][2] It belongs to the class of drugs known as protease inhibitors (PIs), which play a crucial role in the management of HIV by disrupting the viral life cycle.[1][3] A key characteristic of **Elunonavir** is its high metabolic stability, which allows for a long half-life in the body without the need for a pharmacokinetic enhancer (booster) like ritonavir or cobicistat.[4] This attribute has the potential to reduce drug-drug interactions and pill burden for patients.

Chemical Structure and Properties

Elunonavir is a complex azapeptide analogue. Its chemical properties are summarized in the table below.



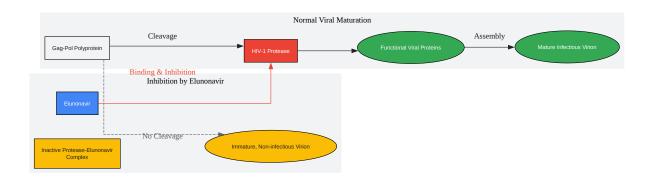
Identifier	Value
IUPAC Name	dimethyl (3S,8S,9S,12S)-6-({4-[1-(difluoromethyl)-1H-pyrazol-3-yl]-2,6 difluorophenyl}methyl)-8-hydroxy-9-{[4-({2-[8-(oxetan-3-yl)-3,8 diazabicyclo[3.2.1]octan-3-yl]pyrimidin-5-yl}ethynyl)phenyl]methyl}-4,11-dioxo-3,12-bis(1,1,1-trifluoro-2-methylpropan-2-yl)-2,5,6,10,13-pentaazatetradecane-1,14-dioate
CAS Number	2242428-57-3
Molecular Formula	C52H59F10N11O8
Molecular Weight	1156.08 g/mol
Synonyms	GS-1156

Mechanism of Action: HIV-1 Protease Inhibition

Elunonavir targets the HIV-1 protease, an essential enzyme for the virus's replication. During the viral life cycle, HIV produces long polypeptide chains (Gag-Pol polyproteins) that must be cleaved into smaller, functional proteins for the virus to mature and become infectious. HIV-1 protease is responsible for this critical cleavage process.

Protease inhibitors like **Elunonavir** are designed to mimic the transition state of the natural substrates of the HIV-1 protease. They bind to the active site of the enzyme with high affinity, preventing it from cleaving the Gag-Pol polyproteins. As a result, the virus cannot assemble new, mature virions, and its replication is halted.





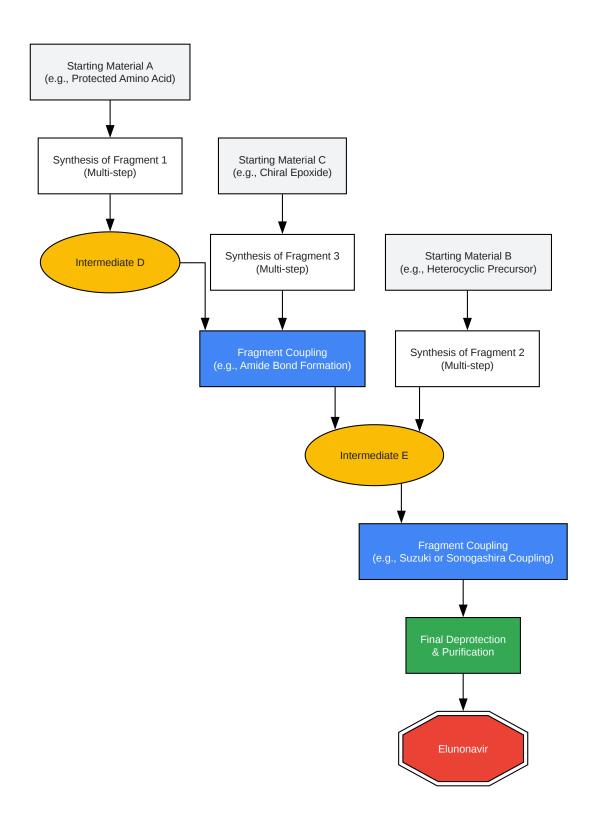
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Caption: Mechanism of HIV-1 Protease Inhibition by Elunonavir.

Hypothetical Synthesis Pathway

As the specific synthesis of **Elunonavir** is not publicly disclosed, a generalized, hypothetical synthesis workflow for a complex azapeptide HIV protease inhibitor is presented below. This would typically involve the synthesis of several complex fragments followed by their sequential coupling.





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References

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- To cite this document: BenchChem. [Elunonavir: A Technical Overview of an Investigational HIV-1 Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823841#elunonavir-chemical-structure-and-synthesis-pathway]

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